![molecular formula C14H14F3N3O2 B1427770 2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1253924-71-8](/img/structure/B1427770.png)

2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Descripción general

Descripción

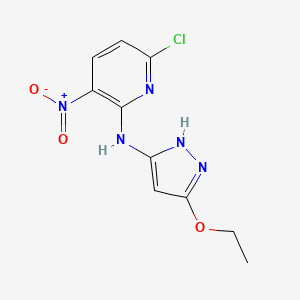

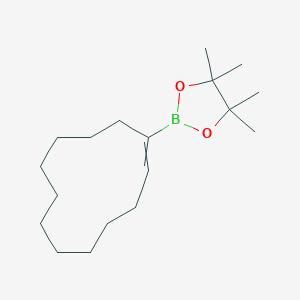

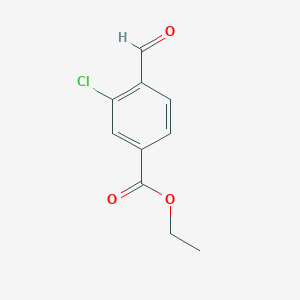

The compound “2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is then attached to a triazaspirodecenone ring. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the reactivity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group would likely have a strong influence on the electronic structure of the molecule due to its electron-withdrawing nature .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is reacted. The trifluoromethoxy group could potentially make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Receptor Ligand Research

2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one and its derivatives have been studied extensively as ligands for various receptors. For instance, they have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting full agonist behavior in biochemical assays (Röver et al., 2000). Such compounds are also noted for their moderate to good selectivity against opioid receptors.

Synthesis and Chemical Analysis

Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using ultrasound-assisted methods. This approach is noteworthy for its environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021). These compounds have been characterized by various spectral data, highlighting the versatility and adaptability of this chemical structure in synthesis methodologies.

Potential in Cancer Therapy

There has been significant interest in exploring the therapeutic potential of these compounds in cancer treatment. For example, a derivative of this compound demonstrated interesting cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020). This highlights the potential role of these compounds in developing new anticancer therapies.

Potential as Antipsychotic Agents

Certain derivatives of this compound have been explored for their antipsychotic profiles in pharmacological models. For example, one study demonstrated that such derivatives had significant activity in behavioral tests predictive of antipsychotic efficacy, suggesting potential use in treating mental health disorders (Wise et al., 1985).

Research on Epidermal Growth Factor Receptor Inhibitors

These compounds have also been evaluated as potential epidermal growth factor receptor inhibitors, with some derivatives displaying potent inhibitory activity. This has implications for their use in targeted cancer therapies, particularly in breast cancer treatment (Fleita et al., 2013).

Investigation in Radioligands and Imaging

Some derivatives have been synthesized as potential ligands for dopamine D2 receptors, with applications in imaging studies such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Waterhouse et al., 1998). These compounds offer valuable insights into the mapping of dopamine receptors in the brain, contributing significantly to neurological research.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c15-14(16,17)22-10-3-1-9(2-4-10)11-19-12(21)13(20-11)5-7-18-8-6-13/h1-4,18H,5-8H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHIVSUFNKSRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

Retrosynthesis Analysis

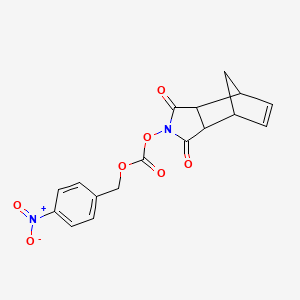

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)